Cas no 2138508-25-3 (5-1-(trifluoromethyl)cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid)

5-1-(Trifluoromethyl)cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a cyclobutyl ring substituted with a trifluoromethyl group and a 1,2,4-oxadiazole carboxylic acid moiety. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and agrochemical research. The trifluoromethyl group contributes to improved bioavailability and binding affinity, while the oxadiazole ring offers structural rigidity and electronic effects. Its carboxylic acid functionality allows for further derivatization, enabling the synthesis of amides, esters, and other derivatives. This compound is particularly useful in the development of bioactive molecules targeting enzyme inhibition or receptor modulation.
5-1-(trifluoromethyl)cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid structure
2138508-25-3 structure
Product Name:5-1-(trifluoromethyl)cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid
CAS No:2138508-25-3
MF:C8H7F3N2O3
MW:236.147992372513
CID:5856440
PubChem ID:165951892
Update Time:2025-06-08

5-1-(trifluoromethyl)cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-[1-(Trifluoromethyl)cyclobutyl]-1,2,4-oxadiazole-3-carboxylic acid
    • 5-1-(trifluoromethyl)cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid
    • 2138508-25-3
    • EN300-1120460
    • Inchi: 1S/C8H7F3N2O3/c9-8(10,11)7(2-1-3-7)6-12-4(5(14)15)13-16-6/h1-3H2,(H,14,15)
    • InChI Key: ZTSVKOZRYMMPGR-UHFFFAOYSA-N
    • SMILES: O1C(C2(C(F)(F)F)CCC2)=NC(C(O)=O)=N1

Computed Properties

  • Exact Mass: 236.04087658g/mol
  • Monoisotopic Mass: 236.04087658g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 76.2Ų

Experimental Properties

  • Density: 1.590±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 331.4±45.0 °C(Predicted)
  • pka: 2.87±0.10(Predicted)

5-1-(trifluoromethyl)cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>

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Additional information on 5-1-(trifluoromethyl)cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid

Comprehensive Analysis of 5-(1-(Trifluoromethyl)cyclobutyl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS No. 2138508-25-3)

The compound 5-(1-(trifluoromethyl)cyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 2138508-25-3) is a fluorinated heterocyclic derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoromethyl cyclobutyl moiety and the 1,2,4-oxadiazole ring, make it a promising candidate for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioisostere for carboxylic acids, which can enhance metabolic stability and bioavailability in drug design.

In recent years, the demand for fluorinated compounds has surged due to their ability to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. The trifluoromethyl group in this compound is a key structural element, often employed to improve binding affinity and selectivity in target interactions. This aligns with current trends in medicinal chemistry, where fluorine incorporation is a widely adopted strategy to optimize lead compounds. The 1,2,4-oxadiazole scaffold, on the other hand, is known for its versatility in forming hydrogen bonds and its role as a privileged structure in drug development.

The synthesis of 5-(1-(trifluoromethyl)cyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multi-step organic transformations, including cyclization and functional group interconversion. Its carboxylic acid functionality allows for further derivatization, making it a valuable intermediate for the preparation of amides, esters, and other derivatives. This adaptability is crucial for researchers exploring structure-activity relationships (SAR) in drug discovery programs.

From an industrial perspective, the compound's potential applications extend beyond pharmaceuticals. Its heterocyclic core and fluorine-rich architecture are also relevant in the development of advanced materials, such as liquid crystals and polymers with tailored properties. The growing interest in sustainable chemistry has further driven the exploration of efficient synthetic routes for such compounds, minimizing waste and energy consumption.

In the context of AI-driven drug discovery, 5-(1-(trifluoromethyl)cyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid represents a compelling case study. Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) models, are increasingly used to predict its interactions with biological targets. This aligns with the broader shift toward data-driven research in chemistry, where machine learning algorithms accelerate the identification of novel bioactive molecules.

For researchers and manufacturers, quality control of CAS No. 2138508-25-3 is paramount. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely employed to ensure purity and consistency. These practices are critical for meeting regulatory standards in pharmaceutical and chemical industries.

In summary, 5-(1-(trifluoromethyl)cyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid is a multifaceted compound with broad applicability in modern chemistry. Its structural complexity and functional versatility make it a valuable asset for researchers exploring fluorine chemistry, heterocyclic synthesis, and drug design. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in advancing both academic and industrial innovations.

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